Tridocosyl phosphate
Description
Significance of Phosphate (B84403) Esters in Contemporary Chemical Science
Phosphate esters are a class of organophosphorus compounds that hold a position of remarkable importance in both industrial and biological chemistry. mdpi.com These molecules, formed from the esterification of phosphoric acid with alcohols, can be synthesized as mono-, di-, or triesters, allowing for a wide diversity of structures and functions. shreechem.in Industrially, they are valued for their versatility and are widely employed as surfactants, emulsifiers, corrosion inhibitors, anti-wear additives for lubricants, plasticizers, and flame retardants. mdpi.comshreechem.inwikipedia.org Their effectiveness in these roles stems from the ability to tailor their properties, such as solubility and surface activity, by modifying the alcohol-derived (alkyl or aryl) groups attached to the central phosphate core. stle.org
In biochemistry, phosphate esters are fundamental to life. They form the repeating phosphodiester backbone of DNA and RNA, the molecules that carry genetic information. researchgate.net Furthermore, molecules like adenosine (B11128) triphosphate (ATP) are high-energy phosphate esters that serve as the primary energy currency of the cell. researchgate.net The stability of the phosphate ester bond in the aqueous environment of a cell, combined with its ability to be readily hydrolyzed by enzymes, makes it perfectly suited for these critical biological roles. pharcos.co.in
Overview of Long-Chain Alkyl Phosphates in Research Contexts
Within the broader family of phosphate esters, long-chain alkyl phosphates are a subject of significant research interest, particularly in materials science and industrial applications. The defining characteristic of these molecules is the presence of one or more long hydrocarbon chains (typically 10 carbons or more). The length of these alkyl chains is a critical determinant of the molecule's physical and chemical properties. researchgate.net An increase in alkyl chain length generally enhances van der Waals interactions between molecules, which can lead to more ordered and densely packed molecular assemblies. researchgate.net
A prominent area of research is their use in the formation of self-assembled monolayers (SAMs) on various substrates, especially metal oxides like titanium oxide. researchgate.net Studies have shown that alkyl phosphates with longer chains (e.g., exceeding 15 carbons) form more crystalline and highly ordered films. researchgate.net This property is valuable for surface modification, with applications in creating corrosion-resistant, hydrophobic, or biocompatible coatings. Research has also explored the synthesis of calcium alkyl phosphates with varying chain lengths (from butyl to dodecyl) as precursors for bioceramics. mdpi.com Furthermore, various long-chain alkyl phosphates are synthesized for use as surfactants and are investigated for their performance in applications such as enhanced oil recovery. organic-chemistry.orgresearchgate.net
Academic Research Landscape of Tridocosyl Phosphate
The academic research landscape for this compound specifically is notably sparse compared to its shorter-chain analogues like tridodecyl phosphate. This compound is a trialkyl phosphate ester featuring three docosyl (C22) chains, making it a molecule of significant size and hydrophobicity.
While dedicated studies on its properties and applications are limited, its synthesis has been described in patent literature. One established method involves the oxidation of the corresponding phosphite (B83602) precursor, tridocosyl phosphite, to yield the final phosphate ester. google.comgoogleapis.com A patent from the 1960s details a process where the phosphite is oxidized under oxygen pressure in the presence of a peroxide catalyst to obtain a quantitative yield of this compound. google.com More general studies on the synthesis of high-carbon alkyl phosphates (including C22, or docosyl) have utilized polyphosphoric acid as a phosphorylation agent to prepare mixtures of mono- and di-esters with high yield. researcher.life
Recent environmental analyses using high-resolution mass spectrometry have successfully identified a range of previously uncharacterized alkyl organophosphate triesters in matrices like house dust; however, while tridecyl (C13) and tridodecyl (C12) phosphates were detected, this compound was not among the nine newly identified compounds in that particular study. researchgate.net The lack of extensive data highlights that this compound remains a relatively uncharacterized member of the long-chain alkyl phosphate family.
Table 1: Physicochemical Properties of this compound Note: Experimental data for this compound is limited. The following values are based on its chemical structure and calculations.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Tris(docosyl) phosphate | - |
| Molecular Formula | C66H135O4P | Calculated |
| Molecular Weight | 1023.79 g/mol | Calculated |
| CAS Number | Not found in searched literature | - |
| Structure | A central phosphate group (PO4) esterified with three 22-carbon alkyl chains. | - |
Interdisciplinary Relevance of this compound Studies
Despite the scarcity of direct research, the unique structure of this compound suggests its potential relevance across several scientific disciplines, primarily extrapolated from the known behavior of other long-chain alkyl phosphates.
Materials Science : The three very long C22 alkyl chains would produce exceptionally strong van der Waals forces. This suggests that this compound could be an excellent candidate for creating highly ordered, dense, and thermally stable self-assembled monolayers (SAMs). researchgate.net Such robust hydrophobic coatings could be of interest for protecting surfaces from corrosion or for creating specialized non-wetting materials.
Industrial Chemistry : The properties of organophosphate esters as plasticizers, lubricants, and hydraulic fluids are well-established. mdpi.comwikipedia.org The significant lipophilicity and high molecular weight of this compound could make it a candidate for a high-performance lubricant or plasticizer in extreme temperature or pressure applications where low volatility and high viscosity are required.
Environmental Science : Organophosphate esters as a class are considered emerging environmental contaminants due to their widespread use as flame retardants and plasticizers. researchgate.net Although not yet widely detected, should this compound see increased industrial use, its high molecular weight and extreme hydrophobicity would make its environmental fate, persistence, and potential for bioaccumulation a subject of necessary investigation.
Table 2: Comparison of Long-Chain Alkyl Triester Phosphates
| Feature | Tridodecyl Phosphate (C12) | This compound (C22) |
|---|---|---|
| Alkyl Chain Length | 12 Carbons | 22 Carbons |
| Molecular Formula | C36H75O4P nih.gov | C66H135O4P |
| Molecular Weight | ~603 g/mol nih.gov | ~1024 g/mol |
| Known Research Focus | Identified as environmental contaminant in house dust researchgate.net; Used in studies of self-assembled monolayers. researchgate.net | Synthesis described in patent literature google.com; Potential applications extrapolated from structure. |
Properties
CAS No. |
64131-09-5 |
|---|---|
Molecular Formula |
C66H135O4P |
Molecular Weight |
1023.7 g/mol |
IUPAC Name |
tridocosyl phosphate |
InChI |
InChI=1S/C66H135O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-68-71(67,69-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)70-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-66H2,1-3H3 |
InChI Key |
JXPSMEWTSLEXTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Tridocosyl Phosphate
Established Synthetic Pathways for Tridocosyl Phosphate (B84403)
Esterification Reactions with Phosphorus Oxychloride
A primary and well-established method for synthesizing tridocosyl phosphate is the reaction of docosanol with phosphorus oxychloride (POCl₃). epa.govgoogle.com This reaction is a type of esterification where the hydroxyl groups of three docosanol molecules react with phosphorus oxychloride to form the triester and hydrochloric acid (HCl) as a byproduct. epa.gov
The general reaction can be represented as: 3 R-OH + POCl₃ → (RO)₃PO + 3 HCl (where R = docosyl, C₂₂H₄₅)
This process is typically carried out under controlled temperature conditions. google.com The removal of the HCl byproduct is crucial to drive the reaction to completion. epa.gov Industrial-scale production often involves heating the alcohol and then adding phosphorus oxychloride while stirring. google.com Following the reaction, the crude product is often neutralized with an alkaline solution and washed to remove impurities. google.com
Key challenges in this method include controlling the reaction's selectivity to minimize the formation of mono- and di-substituted phosphate byproducts. vulcanchem.com
Utilization of Polyphosphoric Acid and Anhydrides
Another established route for synthesizing alkyl phosphates, including those with long chains like docosyl phosphate, involves the use of polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅). researchgate.netresearchgate.net Historically, these reagents have been used for the commercial production of long-chain monoalkyl phosphate esters. researchgate.net
The reaction of an alcohol with PPA or P₂O₅ can lead to a mixture of mono-, di-, and triesters. The composition of the final product mixture is influenced by the reaction conditions, such as the ratio of reactants, temperature, and reaction time. researchgate.netresearchgate.net For instance, the synthesis of high-purity mono-alkyl phosphates has been achieved using cyclic polyphosphoric acid under optimized conditions. researchgate.net Solvent-free synthesis of high-carbon alkyl phosphates (C18 and C22) has been successfully demonstrated using a phosphorylation agent prepared from phosphoric acid and phosphorus pentoxide. researchgate.netresearchgate.net
The use of PPA can be advantageous as it avoids the generation of corrosive HCl gas. However, the reaction can be complex, and controlling the product distribution to favor the desired triester requires careful optimization.
Catalytic Approaches in this compound Synthesis
Catalytic methods offer a promising alternative for the synthesis of phosphate esters, often providing higher selectivity and milder reaction conditions. For the synthesis of this compound, one documented approach involves the oxidation of tridocosyl phosphite (B83602) using a peroxide catalyst. google.comgoogleapis.com In this process, tridocosyl phosphite is first synthesized and then oxidized to this compound in the presence of a catalyst like dibenzoyl peroxide and an oxygen atmosphere. google.com
Other catalytic systems are being explored for the phosphorylation of alcohols in general. These include:
Lewis acid catalysts : Catalysts like Ti(Ot-Bu)₄, TiCl₄, or Cu(OTf)₂ have been used with phosphoryl chlorides or N-phosphoryl oxazolidinones for the phosphorylation of alcohols. jst.go.jp
Nucleophilic catalysts : N-methylimidazole and 4-methylpyridine (B42270) N-oxide have been employed as nucleophilic catalysts in combination with chlorophosphates. jst.go.jp
Organocatalysts : 2-aryl-4-(dimethylamino)pyridine-N-oxides have shown high efficiency for the site-selective phosphorylation of alcohols. rsc.org
Photocatalysis : Visible-light photocatalysis using N-alkoxypyridinium salts and phosphites offers a mild and efficient route to phosphate esters. organic-chemistry.org
While not all of these have been specifically applied to this compound, they represent the direction of current research in phosphate ester synthesis.
Green Chemistry Principles and Sustainable Synthesis
Solvent-Free and Atom-Economical Methods
The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of phosphate esters. Solvent-free synthesis is a key aspect of this approach. The reaction of high-carbon alcohols with polyphosphoric acid to produce alkyl phosphates without the use of a solvent is a notable example. researchgate.netresearchgate.net
Atom economy is another important principle, focusing on maximizing the incorporation of all materials used in the process into the final product. wikipedia.org Electrochemical phosphorylation methods are being investigated as they can proceed under mild conditions with excellent atom economy. nih.gov The Atherton-Todd reaction, which converts dialkyl phosphites to dialkyl chlorophosphates, is also considered to have a relatively good atom economy. wikipedia.org
Microwave-assisted synthesis is another technique that aligns with green chemistry principles. It can lead to shorter reaction times and improved energy efficiency. Microwave-assisted esterification of alkyl phosphoric ester-acids obtained from phosphorus pentoxide has been developed as a P-chloride-free, greener method. thieme-connect.comthieme-connect.com
Catalyst Development for Enhanced Selectivity and Efficiency
The development of new and improved catalysts is a cornerstone of sustainable synthesis. For phosphate esters, research is focused on catalysts that offer high selectivity and efficiency under mild conditions.
Recent advancements include:
Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) : Used as a catalyst with phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor, this system allows for the catalytic phosphorylation of a wide range of alcohols with high functional group tolerance. acs.orgnih.govacs.org
Recyclable micellar catalysts : Alkyl-polyethylene glycols (alkyl-PEGs) have been used as recyclable micellar catalysts for the synthesis of long-chain n-alkyl-H-phosphinic acids from red phosphorus. rsc.orgrsc.org
Enzymatic catalysis : Lipases are being explored for the enzymatic esterification of phosphate esters, offering high selectivity and mild reaction conditions. vulcanchem.com
Data Tables
Table 1: Comparison of Synthetic Methods for Alkyl Phosphates
| Method | Reagents | Advantages | Disadvantages |
| Esterification with POCl₃ | Docosanol, Phosphorus Oxychloride | Well-established, direct route. epa.govgoogle.com | Generates corrosive HCl, potential for side products. vulcanchem.com |
| Polyphosphoric Acid/Anhydrides | Docosanol, PPA or P₂O₅ | Avoids HCl generation, can be solvent-free. researchgate.netresearchgate.net | Can produce a mixture of esters, requires careful control. researchgate.net |
| Catalytic Oxidation | Tridocosyl Phosphite, Peroxide Catalyst | High yield, clean conversion. google.com | Requires pre-synthesis of the phosphite. |
| Green Catalytic Methods | Various Alcohols and Phosphorylating Agents | Mild conditions, high selectivity, atom economy. nih.govacs.org | May require specialized catalysts or conditions. |
Table 2: Examples of Catalysts in Phosphorylation Reactions
| Catalyst System | Type of Reaction | Key Features |
| TBAHS / PEP-K | Catalytic Phosphorylation | High functional group tolerance, mild conditions. acs.orgnih.gov |
| Alkyl-PEGs | Micellar Catalysis | Recyclable catalyst, applicable to long-chain synthesis. rsc.orgrsc.org |
| Lipases | Enzymatic Esterification | High selectivity, environmentally benign. vulcanchem.com |
| 2-aryl-4-DMAP-N-oxides | Organocatalysis | High efficiency for selective phosphorylation. rsc.org |
Chemical Modifications and Analog Design Strategies
The functionalization and modification of long-chain alkyl phosphates like this compound are pivotal for tailoring their physicochemical properties and exploring their potential in advanced applications. These modifications can be broadly categorized into derivatization of the phosphate backbone, stereochemical control during synthesis, and the creation of analogs for specialized studies.
Strategies for Phosphate Backbone Derivatization
Derivatization of the phosphate backbone is a key strategy to modulate the properties of alkyl phosphates. These modifications can enhance stability, improve solubility, or introduce new functionalities.
One common approach is the esterification of the remaining acidic protons on the phosphate group, leading to the formation of dialkyl or trialkyl phosphates. For instance, long-chain dialkyl phosphates can be synthesized by reacting phosphorus oxychloride with a primary alcohol in the presence of triethylamine, followed by hydrolysis. organic-chemistry.org This method is effective for primary alcohols and yields dialkyl phosphates with high purity. organic-chemistry.org Another method involves the silylation of dialkyl phosphates to form trimethylsilane (B1584522) (TMS) esters, which can be useful for analytical purposes such as gas chromatography. rsc.orgresearchgate.net
The introduction of different functional groups onto the phosphate moiety can also be achieved. For example, biolabile protecting groups like S-acyl-2-thioethyl (SATE) esters can be introduced to mask the phosphate group, facilitating cellular uptake in potential biomedical applications. rsc.org These groups are designed to be cleaved by intracellular enzymes, releasing the active phosphate-containing molecule. rsc.org
Furthermore, the phosphate ester oxygen can be replaced with other atoms to create more stable analogs. A well-established strategy is the replacement of an oxygen atom with a carbon atom to form a phosphonate (B1237965), which exhibits greater metabolic stability. nih.gov Modifications can also include the introduction of sulfur (thiophosphates), selenium (selenophosphates), or a borano group (boranophosphates), which can confer resistance to nuclease degradation. nih.govmdpi.com
A summary of common phosphate backbone derivatization strategies is presented in the table below.
| Derivatization Strategy | Reagents/Method | Resulting Moiety | Key Advantages | Reference |
| Dialkyl Phosphate Synthesis | Phosphorus oxychloride, primary alcohol, triethylamine, steam hydrolysis | Dialkyl phosphate | High purity, good yield for primary alcohols | organic-chemistry.org |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), pyridine, trimethylchlorosilane (TMCS) | Trimethylsilyl (TMS) ester | Enhances volatility for GC analysis | rsc.orgresearchgate.net |
| SATE Protection | Phosphoramidite (B1245037) chemistry or tri(2-bromoethyl)phosphotriester precursor | S-acyl-2-thioethyl (SATE) ester | Biolabile, facilitates cellular uptake | rsc.org |
| Phosphonate Formation | Formal replacement of ester oxygen with carbon | Phosphonate | Increased metabolic stability | nih.gov |
| Thio/Seleno/Boranophosphate | Thiophosphoryl chloride, etc. | Thiophosphate, Selenophosphate, Boranophosphate | Nuclease resistance | nih.govmdpi.com |
| Methylation | 3-methyl-1-p-tolyltriazene (MTT) | Cationic phosphate methyl ester | Improved sensitivity in mass spectrometry | nih.gov |
Stereochemical Control in Phosphate Ester Synthesis
The phosphorus atom in a phosphate ester can be a stereogenic center, and the stereochemistry can significantly influence the biological activity of the molecule. nih.gov Therefore, controlling the stereochemistry during the synthesis of phosphate esters is of great importance.
Several strategies have been developed to achieve stereocontrolled synthesis of phosphate esters. One approach involves the use of chiral auxiliaries. For instance, the oxazaphospholidine method employs a cyclic phosphoramidite derivative bearing a chiral auxiliary to direct the stereospecific condensation with a hydroxyl group, yielding a stereocontrolled phosphite triester. glycoforum.gr.jp This intermediate can then be converted to the desired phosphate analog with a defined stereochemistry at the phosphorus atom. glycoforum.gr.jp Valine-derived auxiliaries have also been successfully used to control the formation of the phosphorus stereocenter. nih.gov
Enzymatic methods can also provide excellent stereoselectivity. For example, phospholipase A2 has been used for the stereoselective synthesis of (R)-1-O-alkylglycero-3-phosphate. Such enzymatic approaches are valuable for preparing chirally pure biosynthetic precursors.
Photochemical methods in conjunction with chiral catalysts, such as chiral phosphoric acids, are emerging as powerful tools for stereocontrol in various chemical transformations, including those that could be adapted for phosphate ester synthesis. chinesechemsoc.org These catalysts can create a chiral environment that influences the stereochemical outcome of the reaction.
The table below summarizes key strategies for stereochemical control in phosphate ester synthesis.
| Strategy | Description | Example | Reference |
| Chiral Auxiliaries | Use of a chiral molecule to guide the stereochemical outcome of the reaction. | Oxazaphospholidine method for stereospecific phosphite triester formation. | glycoforum.gr.jp |
| Enzymatic Synthesis | Utilization of enzymes that catalyze stereospecific reactions. | Phospholipase A2 for the synthesis of (R)-1-O-alkylglycero-3-phosphate. | |
| Chiral Catalysis | Employment of a chiral catalyst to create a chiral environment. | Chiral phosphoric acids in asymmetric photochemical synthesis. | chinesechemsoc.org |
Synthesis of this compound Analogs for Advanced Studies
The synthesis of analogs of this compound, where the docosyl chain or the phosphate group is modified, is crucial for exploring structure-activity relationships and developing molecules for advanced studies in materials science, biology, or medicine.
Analogs with modified alkyl chains can be synthesized to study the effect of chain length, branching, or unsaturation on the self-assembly properties or biological interactions of the molecule. For instance, long-chain alkyl-H-phosphinic acids with varying chain lengths (from C4 to C18) have been synthesized via a one-pot alkylation/oxidation of red phosphorus. rsc.org This methodology could be adapted to produce a library of this compound analogs with different alkyl chains.
The introduction of functional groups into the alkyl chain can also be of interest. For example, polymerizable groups like methacrylates can be incorporated to create amphiphilic monomers that can self-aggregate and be used for surface modifications. researchgate.net
Analogs with modified phosphate headgroups, as discussed in section 2.3.1, are also of significant interest. For example, the synthesis of phospho-amino acid analogs has been reported, where the phosphate group is attached to an amino acid moiety. acs.orgnih.gov These analogs can be used to probe the chemical origins of surface binding strength and have applications in the development of adhesive bioceramics. acs.orgnih.gov
Furthermore, the synthesis of nucleoside analogs containing a phosphate or phosphonate moiety is a major area of research, particularly for antiviral and anticancer drug development. sioc-journal.cnmdpi.com While not directly related to a simple alkyl phosphate, the synthetic strategies employed in this field, such as the ProTide approach for delivering nucleoside monophosphates into cells, could inspire the design of novel this compound analogs with enhanced biological activity. mdpi.com
The following table provides examples of synthetic approaches for creating analogs of long-chain alkyl phosphates.
| Analog Type | Synthetic Approach | Potential Application | Reference |
| Varied Alkyl Chain Length | One-pot alkylation/oxidation of red phosphorus. | Studying effects of chain length on self-assembly. | rsc.org |
| Polymerizable Analogs | Incorporation of methacrylate (B99206) groups into the alkyl chain. | Surface modification, creation of functional materials. | researchgate.net |
| Phospho-amino Acid Analogs | Attachment of the phosphate group to an amino acid. | Probing surface interactions, development of bioceramics. | acs.orgnih.gov |
| Nucleoside Analogs | Coupling of the phosphate to a nucleoside. | Antiviral and anticancer drug discovery. | sioc-journal.cnmdpi.com |
Based on a comprehensive review of publicly available scientific literature, there is a significant lack of specific research data on the chemical compound This compound concerning its structural and supramolecular organization as outlined in the user's request.
While the existence and synthesis of this compound are documented, particularly in patent literature which describes its formation from the corresponding phosphite, detailed studies on its self-assembly behavior and its application in biomimetic systems are not present in the available search results. google.comgoogleapis.com
Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the following sections as requested:
Structural and Supramolecular Organization of Tridocosyl Phosphate
Tridocosyl Phosphate (B84403) in Biomimetic Membrane Systems
Interactions within Multicomponent Membrane Mimetics
General principles of self-assembly for long-chain alkyl phosphates and related amphiphilic molecules are well-established. rsc.orgtandfonline.comresearchgate.net These molecules can form various structures such as micelles, vesicles, and liquid crystalline phases depending on their molecular geometry, concentration, and environment. rsc.orgscispace.com Similarly, the study of biomimetic membranes is a robust field, utilizing various phospholipids (B1166683) and amphiphiles to model cellular bilayers. tandfonline.com However, applying these general principles directly to Tridocosyl phosphate without specific experimental data would be speculative and would not meet the requirement for a scientifically accurate article focused solely on this compound.
To provide the requested detailed analysis, data tables, and research findings, peer-reviewed studies investigating the specific phase behavior, critical aggregation concentrations, and interactions of this compound within lipid bilayers would be necessary. As this information is not available in the provided search results, the generation of the requested article is not feasible.
Role in Artificial Cell Membranes and Related Constructs
The formation of artificial cell membranes and related constructs like vesicles or liposomes is fundamentally dependent on the self-assembly of amphiphilic molecules in aqueous environments. These molecules typically possess a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. While phospholipids are the primary building blocks of natural cell membranes, various synthetic amphiphiles, including long-chain alkyl phosphates, have been investigated for their ability to form stable bilayer structures. nih.gov Simple single-chain alkyl phosphates, such as decyl phosphate, have been shown to self-assemble into vesicles, particularly when combined with co-surfactants like long-chain alcohols or monoglycerides. nih.gov The presence of these co-surfactants can expand the range of conditions, such as pH, under which stable membrane structures can form. nih.gov
The physical properties of these artificial membranes are significantly influenced by the length and saturation of the alkyl chains. Longer alkyl chains lead to increased van der Waals interactions between the hydrophobic tails, resulting in thicker, more ordered, and less permeable membranes. nih.govacs.org
This compound, with its polar phosphate group and three long, 22-carbon alkyl (docosyl) chains, possesses the structural characteristics of a hydrophobic, non-biological lipid. Although it is a tri-alkyl ester and thus less classically amphiphilic than the di-alkyl phospholipids found in nature, its structure allows it to participate in the formation of lipid assemblies. While direct studies demonstrating the formation of vesicles solely from this compound are not prominent, it is plausible that it could be incorporated into artificial membranes as a stabilizing component. The three extensive, saturated docosyl chains would be expected to integrate within the hydrophobic core of a lipid bilayer, significantly enhancing its stability and rigidity through strong intermolecular van der Waals forces. Its bulky nature could influence membrane curvature and fluidity, making it a potentially useful, albeit non-traditional, component in the engineering of robust artificial membrane constructs.
Nanostructure Characterization and Engineering
The engineering of nanomaterials from molecular components relies on controlling their assembly into well-defined structures. For amphiphilic molecules like alkyl phosphates, this involves harnessing non-covalent interactions to build architectures from the bottom-up. nih.gov
The fabrication of nanoparticles from organic molecules like this compound can be approached through several bottom-up strategies that rely on molecular self-assembly. nih.gov These methods typically involve changing solvent conditions to induce the aggregation of molecules into nano-sized particles.
Common methods applicable to the fabrication of nanoparticles from amphiphilic or hydrophobic molecules include:
Precipitation/Solvent Displacement: In this technique, the compound is dissolved in a good solvent, and this solution is then rapidly mixed with a poor solvent (an anti-solvent). The abrupt change in solubility forces the molecules to precipitate out of the solution as nanoparticles. The final particle size can be controlled by adjusting parameters like concentration, temperature, and mixing speed. nih.gov
Emulsification: This method involves creating an emulsion of two immiscible liquids. The compound of interest is dissolved in the dispersed phase, which is then broken into nanoscale droplets within the continuous phase, often stabilized by a surfactant. Evaporation of the dispersed phase solvent leaves behind solid nanoparticles.
Self-Assembly in Solution: Amphiphilic molecules can spontaneously self-assemble into various structures, including spherical or cylindrical micelles and vesicles, when their concentration exceeds the critical micelle concentration (CMC) in a selective solvent. nih.gov
While specific protocols for this compound are not widely documented, its chemical nature suggests its suitability for these methods. Furthermore, related long-chain alkyl amines, such as tridodecyl amine, have been successfully used as coordinating molecules and stabilizers in the synthesis of inorganic nanoparticles, where the long alkyl chains play a critical role in controlling crystal growth and preventing aggregation. researchgate.net This suggests that this compound could likewise be employed not only as the primary building block of organic nanoparticles but also as a functional surface-modifying agent to stabilize other nanoparticle systems, with its three long docosyl chains providing a robust steric barrier.
Interactive Table: Nanoparticle Fabrication Methods for Organic Compounds
| Method | Description | Key Control Parameters |
|---|---|---|
| Solvent Displacement | Rapid mixing of a solution (compound in a good solvent) with an anti-solvent to induce precipitation. | Concentration, Solvent/Anti-solvent ratio, Mixing rate, Temperature. |
| Emulsification-Solvent Evaporation | Formation of an oil-in-water or water-in-oil emulsion followed by removal of the dispersed phase solvent. | Surfactant type and concentration, Homogenization energy, Evaporation rate. |
| Direct Self-Assembly | Spontaneous aggregation of amphiphilic molecules in a selective solvent above the critical micelle concentration. | Molecular structure, Concentration, pH, Temperature, Ionic strength. |
The ability to control the self-assembly of molecules is crucial for engineering functional materials with desired properties. The final supramolecular architecture is dictated by a delicate balance of intermolecular forces, including van der Waals interactions, hydrogen bonding, and electrostatic forces, as well as by the intrinsic geometry of the molecule. nih.govrsc.org
For alkyl phosphates, the length of the alkyl chain is a dominant factor in determining the order and morphology of the resulting assembly. Studies on self-assembled monolayers (SAMs) of single-chain alkyl phosphates (from C10 to C18) have shown that longer alkyl chains promote a higher degree of order and denser packing. researchgate.net This effect is attributed to the increased strength of van der Waals forces between adjacent chains, which drives the formation of more crystalline two-dimensional structures. researchgate.net Extrapolating from these findings, the three very long C22 chains of this compound would be expected to generate exceptionally strong intermolecular interactions, favoring the formation of highly ordered and stable supramolecular structures.
The specific morphology of these structures—be it lamellar (bilayers), columnar, or other complex phases—is governed by the molecule's effective geometry. Research on related compounds has shown that tridodecyl-substituted salts can assemble into columnar liquid crystalline phases, which in turn form well-defined nanofibers. mpg.de This indicates that the bulky nature of multiple long alkyl chains can drive the formation of non-spherical aggregates. In the case of this compound, the supramolecular architecture would arise from the interplay between the packing constraints of its three flexible docosyl tails and the interactions of the central phosphate headgroup. By manipulating external conditions, it is possible to guide the assembly process toward specific morphologies.
Interactive Table: Factors Controlling Supramolecular Architecture
| Factor | Influence on Assembly | Expected Effect on this compound |
|---|---|---|
| Alkyl Chain Length | Stronger van der Waals forces with increasing length, promoting more ordered structures. researchgate.net | The long C22 chains will strongly favor highly ordered, stable, and potentially crystalline assemblies. |
| Concentration | Determines the type of aggregate formed (e.g., monomers to micelles to liquid crystal phases). nih.gov | Increasing concentration would likely lead to transitions from solution to ordered phases like columnar or lamellar structures. |
| Solvent | The polarity and nature of the solvent dictate the hydrophobic effect and molecular interactions. | Nonpolar solvents would solvate the alkyl chains, disrupting assembly, while polar solvents would promote aggregation. |
| Temperature | Affects molecular motion and the strength of non-covalent bonds, can induce phase transitions. nsf.gov | Increased temperature could transition highly ordered structures into more fluid, dynamic phases. |
Biophysical and Interfacial Phenomena of Tridocosyl Phosphate
Interfacial Activity and Surfactant Properties
Surface Tension Reduction Mechanisms
Surfactants reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids by adsorbing at the interface. mdpi.com This phenomenon is driven by the amphiphilic nature of the surfactant molecule, which contains both hydrophilic (water-loving) and hydrophobic (water-repelling) parts. sapub.org In the case of tridocosyl phosphate (B84403), the phosphate group serves as the polar (hydrophilic) head, while the three C22 docosyl chains constitute the nonpolar (hydrophobic or lipophilic) tails.
When introduced into a system with an interface, such as oil and water, the surfactant molecules spontaneously orient themselves to minimize unfavorable interactions. The hydrophobic tails are repelled by water and preferentially align in the non-aqueous phase (e.g., oil or air), while the polar phosphate head remains directed towards the aqueous phase. This accumulation of surfactant molecules at the interface disrupts the cohesive energy between the solvent molecules, leading to a reduction in surface or interfacial tension. mdpi.comspe.org The presence of three extremely long C22 alkyl chains makes tridocosyl phosphate highly lipophilic, suggesting it would be particularly effective at reducing interfacial tension at oil-water interfaces rather than the surface tension of water alone, due to its expected very low water solubility. vulcanchem.comvulcanchem.com
Adsorption and Organization at Fluid Interfaces
The adsorption of this compound at a fluid interface, such as an oil-water boundary, is a thermodynamically favorable process. The significant hydrophobic character of the three docosyl chains drives the molecule to the interface to minimize contact with the aqueous phase. At the interface, these long alkyl chains would penetrate deeply into the oil phase, anchoring the molecule firmly. The polar phosphate group would be positioned at the boundary, interacting with the water molecules.
This organization forms a distinct interfacial film. researchgate.net The packing density and orientation of the adsorbed molecules depend on factors like the concentration of the surfactant and the curvature of the interface. The presence of three long, flexible alkyl chains allows for significant interaction and potential entanglement within the non-polar phase, contributing to the formation of a structured and robust interfacial layer. vulcanchem.com This layer is fundamental to the compound's function as a stabilizer for emulsions and dispersions.
Emulsion and Dispersion Stabilization Mechanisms
Phosphate esters are recognized as versatile and effective emulsifiers and dispersing agents. saapedia.orgmyrevea.comaddapt-chem.com Their utility stems from their ability to form stable protective films around the droplets of a dispersed phase, preventing them from coalescing or aggregating. lamberti.com
Role in Stabilizing Oil-in-Water and Water-in-Oil Emulsions
An emulsion is a dispersion of one liquid in another immiscible liquid, such as oil in water (O/W) or water in oil (W/O). googleapis.com The type of emulsion a surfactant will preferentially stabilize is often related to its hydrophile-lipophile balance (HLB). Surfactants with low HLB values are more lipophilic and tend to promote the formation of W/O emulsions, while those with high HLB values are more hydrophilic and favor O/W emulsions. googleapis.com
| Property | Tridodecyl Phosphate (C12) | Expected Trend for this compound (C22) | Rationale |
|---|---|---|---|
| Molecular Weight (g/mol) | 602.95 vulcanchem.com | Significantly Higher (~1027) | Increase in carbon and hydrogen atoms (3 x 10 additional CH₂ groups). |
| Water Solubility | Insoluble saapedia.org | Extremely Insoluble | Increased hydrophobicity from much longer alkyl chains. |
| Boiling Point | 522.2°C vulcanchem.com | Significantly Higher | Increased molecular weight and van der Waals forces. |
| Emulsion Preference | W/O or co-emulsifier for O/W | Strongly W/O | Highly lipophilic character (very low HLB). |
Mechanisms of Steric and Electrostatic Stabilization
Emulsion stability is achieved through repulsive forces that prevent droplets from approaching one another and coalescing. Phosphate esters can provide stabilization through both steric and electrostatic mechanisms. lamberti.com
Steric Stabilization: This is a physical mechanism where the adsorbed surfactant layers act as a mechanical barrier. For this compound, the three long, bulky C22 alkyl chains extending from the droplet surface into the continuous oil phase would create a thick, entropically unfavorable barrier. When two droplets approach, the compression or interpenetration of these chains leads to a strong steric repulsion that keeps the droplets separated. This mechanism is particularly important for long-chain, non-ionic surfactants and is highly effective.
Influence on Emulsion Droplet Coalescence and Ostwald Ripening
The stability of an emulsion over time is threatened by two primary degradation processes: coalescence and Ostwald ripening.
Coalescence: This is the process where two or more droplets merge to form a single, larger droplet. The interfacial film created by this compound acts as a primary defense against coalescence. The combination of steric hindrance from the long docosyl chains and potential electrostatic repulsion creates a significant energy barrier that must be overcome for two droplets to merge. researchgate.net The robustness of this film makes long-chain phosphate esters effective stabilizers.
Ostwald Ripening: This process occurs in polydisperse emulsions and involves the growth of larger droplets at the expense of smaller ones. It is driven by the difference in chemical potential, where molecules from the smaller, more highly curved droplets have a higher solubility in the continuous phase and diffuse to deposit on the larger droplets. An effective surfactant layer can inhibit Ostwald ripening. The dense interfacial film formed by this compound can act as a barrier, hindering the diffusion of oil molecules from the dispersed droplets into the continuous phase. By significantly reducing interfacial tension, the surfactant also lowers the driving force for this diffusion process.
| Phenomenon | Role of this compound | Primary Mechanism |
|---|---|---|
| Surface Tension Reduction | Adsorbs at the oil-water interface, disrupting cohesive forces. | Amphiphilic Nature |
| Emulsion Stabilization | Forms a protective film around dispersed droplets (likely water in oil). | Interfacial Film Formation |
| Prevention of Coalescence | Creates a repulsive barrier between droplets. | Steric Hindrance & Electrostatic Repulsion |
| Inhibition of Ostwald Ripening | Reduces interfacial tension and hinders mass transfer between droplets. | Interfacial Film Barrier |
Interactions with Biological Macromolecules and Model Components
The interaction of lipids with proteins and their influence on membrane characteristics are fundamental to cellular processes. While direct studies on this compound are absent, the behavior of analogous long-chain alkyl phosphates in model systems can provide a theoretical framework for its potential interactions.
Lipid-Protein Interactions in Model Systems
The interaction between lipids and proteins is crucial for the structure and function of biological membranes. These interactions can modulate the activity of membrane proteins and are influenced by the specific chemical structures of the lipids involved. For long-chain alkyl phosphates like this compound, the defining features would be its three long docosyl (C22) hydrocarbon tails and its charged phosphate headgroup.
In model systems, long-chain alkyl phosphates are known to interact with proteins primarily through a combination of hydrophobic and electrostatic forces. The extensive hydrophobic surface area of the three docosyl chains would likely lead to significant van der Waals interactions with the nonpolar regions of membrane-embedded or associated proteins. The anionic phosphate headgroup can participate in electrostatic interactions with positively charged amino acid residues (such as lysine (B10760008) and arginine) on the protein surface.
While specific binding partners for this compound have not been identified, it is plausible that it could influence the function of various membrane proteins, including channels, receptors, and enzymes, by altering the local lipid environment. The bulky nature of the three long alkyl chains could also induce mechanical stress on the lipid bilayer, which in turn could affect protein conformation and activity.
Table 1: Postulated Interactions of this compound with Protein Components in Model Systems
| Interacting Protein Component | Type of Interaction | Potential Effect on Protein |
| Transmembrane domains | Hydrophobic interactions | Alteration of protein conformation and stability |
| Positively charged residues (e.g., Lys, Arg) | Electrostatic interactions | Modulation of protein localization and binding affinity |
| Entire protein structure | Steric hindrance/membrane perturbation | Allosteric regulation of protein function |
Note: This table is based on general principles of lipid-protein interactions and is not derived from experimental data specific to this compound.
Modulation of Membrane Fluidity and Permeability in Artificial Systems
The physical state of a biological membrane, often described in terms of its fluidity and permeability, is critically dependent on its lipid composition. The introduction of a molecule like this compound into an artificial lipid membrane, such as a liposome (B1194612) or a supported lipid bilayer, would be expected to significantly alter these properties.
The three long, saturated docosyl chains of this compound would likely decrease membrane fluidity. The high degree of order and strong van der Waals forces between these long, straight alkyl chains would lead to a more tightly packed and rigid membrane structure. This effect is in contrast to lipids with shorter or unsaturated acyl chains, which increase membrane fluidity.
Table 2: Predicted Effects of this compound on the Properties of Artificial Membranes
| Membrane Property | Predicted Effect of this compound | Rationale |
| Fluidity | Decrease | Increased van der Waals forces and packing due to three long, saturated alkyl chains. |
| Permeability | Decrease | Increased order and reduced free volume within the lipid bilayer. |
| Thickness | Increase | The length of the docosyl (C22) chains would contribute to a thicker bilayer. |
Note: This table represents predicted effects based on the known behavior of similar long-chain lipids and lacks specific experimental validation for this compound.
Advanced Materials Science Applications of Tridocosyl Phosphate Academic Focus
Applications in Nanotechnology Research
The long alkyl chains of tridocosyl phosphate (B84403) make it an excellent candidate for applications in nanotechnology, where control over surface properties and self-assembly is crucial.
Tridocosyl Phosphate as a Component in Advanced Nanocarriers
This compound is explored as a key component in the development of advanced nanocarriers, such as lipid nanoparticles (LNPs) and self-emulsifying drug delivery systems (SEDDS). The long alkyl chains contribute to the stability and lipophilicity of these carriers, which are designed to encapsulate and transport therapeutic agents.
Phosphate-decorated lipid-based nanocarriers have been developed to enhance their residence time on mucosal surfaces. nih.gov While these studies may use different alkyl phosphate esters, the principle remains applicable to this compound. The phosphate headgroup can be designed to interact with biological targets, potentially enabling targeted delivery. nih.gov The length of the alkyl chain in phospholipids (B1166683) has been shown to influence the physicochemical properties of lipid nanoparticles, with longer chains affecting particle size and drug encapsulation efficiency. nih.gov
| Phospholipid (Neutral) | Alkyl Chain Length | Mean Particle Size of LNs | Drug Concentration in LNs | Stability |
| Dimyristoylphosphatidylcholine | C14 | Increases with chain length | Decreases with chain length | Stable for 1 month |
| Dipalmitoylphosphatidylcholine | C16 | Increases with chain length | Decreases with chain length | Greater stability with longer chains |
| Distearoylphosphatidylcholine | C18 | Increases with chain length | Decreases with chain length | Greater stability with longer chains |
| Data derived from studies on neutral phospholipids and their effect on lipid nanoparticles. nih.gov |
Role in Colloidal and Nanostructured Materials
This compound plays a significant role in the formation and stabilization of colloidal and nanostructured materials. Its amphiphilic nature, with a polar phosphate head and long nonpolar alkyl tails, allows it to act as a surfactant, stabilizing colloidal dispersions. google.com
In the synthesis of lanthanide phosphate nanoparticles, long-chain amines like tridodecyl amine have been used as coordinating molecules in the reaction mixture, influencing the growth and morphology of the resulting nanoparticles. researchgate.net The use of long-chain phosphates like this compound could similarly direct the formation of unique nanostructures. The interaction of alkyl phosphates with metal oxide nanoparticles, such as magnetite, has been studied to create stable dispersions in organic solvents. researchgate.net The long alkyl chains provide steric stabilization, preventing the aggregation of the nanoparticles. researchgate.net
The degradation of black phosphorus, a 2D nanomaterial with applications in bone tissue engineering, results in the formation of phosphate. nih.gov This process can be influenced by the surrounding microenvironment, and the presence of long-chain phosphates could potentially modulate the degradation rate and subsequent biological interactions. nih.gov
Functional Materials Development
The properties of this compound are being harnessed for the development of novel functional materials with tailored characteristics.
Integration into Responsive Polymer Systems
This compound can be integrated into polymer systems to create materials that respond to external stimuli. The long alkyl chains can act as plasticizers, modifying the mechanical properties of the polymer matrix. Organophosphates, in general, are used as plasticizers in various polymers. wikipedia.org
Stimuli-responsive polymers are a class of materials that undergo significant changes in their properties in response to small changes in their environment, such as temperature, pH, or light. anton-paar.comresearchgate.net The incorporation of functional molecules like this compound can introduce new responsive behaviors. For instance, the phosphate group could be designed to interact with specific ions or molecules, triggering a conformational change in the polymer. frontiersin.org Research into hybrid thermo-responsive polymer systems, such as those based on chitosan (B1678972) and β-glycerophosphate, highlights the role of phosphate groups in creating gelling systems that respond to temperature changes. frontiersin.org
Formation and Functionality of this compound-Based Films and Coatings
This compound is a candidate for creating functional films and coatings with specific surface properties. Long-chain alkyl phosphates have been shown to form self-assembled monolayers (SAMs) on various substrates, particularly metal oxides like titanium oxide. researchgate.net These SAMs can modify the surface energy, wettability, and corrosion resistance of the underlying material.
Research on alkyl phosphates with varying chain lengths (from C10 to C18) has demonstrated that a higher degree of order and packing density within the monolayers is achieved with longer alkyl chains. researchgate.net This suggests that this compound, with its C22 chains, would form highly ordered and stable films. Such coatings are relevant for a variety of applications, from biocompatible coatings on medical implants to protective layers on electronic components. Edible films and coatings are another area where the components' properties are crucial for performance, and long-chain lipids are used to improve barrier properties. mdpi.comthepharmajournal.commdpi.comamb-wellness.com
| Alkyl Chain Length | Degree of Order in SAM | Packing Density | Film Thickness |
| C10 - C14 | Lower | Lower | Less uniform |
| C15 - C18 | Higher | Higher | Close to theoretical values |
| Data based on studies of alkyl phosphates on titanium oxide surfaces. researchgate.net |
This compound in Analytical and Sensing Platforms
The chemical properties of this compound make it a person of interest in the development of analytical and sensing technologies. The phosphate group can serve as a recognition element for specific analytes, or the entire molecule can be used to construct the sensing interface.
Potentiometric sensors have been fabricated using organophosphorus compounds for the detection of various ions and molecules. dntb.gov.ua For example, sensors for piperidine (B6355638) have been developed using tridodecylmethylammonium chloride plasticized in a PVC matrix, operating in a phosphate buffer solution. researchgate.net The long alkyl chains of this compound could be advantageous in creating stable and selective membranes for ion-selective electrodes.
Furthermore, electrochemical sensing platforms for the detection of organophosphates like tricresyl phosphate in the gas phase have been developed. researchgate.net These systems often involve a hydrolysis step to an electrochemically detectable species. researchgate.net The unique properties of this compound could be exploited in the design of novel sensors with improved sensitivity and selectivity. The development of portable sensing platforms for nutrients like phosphate in water highlights the ongoing innovation in this area. geomar.de
Design of Biosensors and Chemical Sensors
The unique chemical properties of phosphate moieties are leveraged in the design of highly sensitive and selective biosensors and chemical sensors. These sensors are crucial for applications in medical diagnostics, environmental monitoring, and industrial process control. chemcu.orgresearchgate.net
Phosphate-based sensors often operate on electrochemical principles. For instance, all-solid-state phosphate ion-selective electrodes have been developed using copper nanoparticles and copper phosphate films. These sensors demonstrate a Nernstian response to phosphate ions with a low detection limit, making them suitable for real-time environmental water quality monitoring. mdpi.com The performance of such sensors is often enhanced by modifying electrode surfaces to increase the active surface area and improve electron transfer efficiency. chemcu.org
Another innovative approach involves the use of fluorescent biosensors. These can be genetically encoded proteins that change their fluorescent properties upon binding to phosphate ions. cornell.edu Such biosensors allow for the visualization and quantification of phosphate concentrations within living cells, providing invaluable insights into cellular metabolism and nutrient transport. cornell.edu For example, a phosphate binding protein (PBP) can be labeled with a fluorophore, and the change in fluorescence intensity upon phosphate binding can be measured. nih.gov
The table below summarizes different types of phosphate sensors and their key characteristics.
| Sensor Type | Principle of Operation | Key Features | Applications |
| Electrochemical Sensor | Potentiometric or amperometric detection of phosphate ions. mdpi.com | High sensitivity, portability, real-time monitoring. mdpi.com | Environmental water testing, industrial process control. chemcu.orgmdpi.com |
| Fluorescent Biosensor | Change in fluorescence upon phosphate binding to a biorecognition element. cornell.edunih.gov | High specificity, ability to measure intracellular concentrations. cornell.edu | Biological research, medical diagnostics. cornell.edu |
| Luminescent Sensor | Luminescence quenching of coordination polymer particles by phosphate ions. nih.gov | High selectivity, reusability, stable over a wide pH range. nih.gov | Environmental analysis, particularly for detecting algal bloom nutrients. nih.gov |
Role in Separations and Extraction Technologies
Phosphate-based compounds, particularly organophosphorus reagents like tri-n-butyl phosphate (TBP), are extensively used in solvent extraction processes. This technique is fundamental in various industrial applications, including nuclear fuel reprocessing and the purification of chemicals. In these processes, the phosphate-containing solvent selectively extracts target molecules or ions from an aqueous phase into an organic phase.
The efficiency of extraction is influenced by several factors, including the chemical nature of the extractant, the diluent used, the acidity of the aqueous phase, and the temperature. researchgate.net For example, TBP is highly effective in extracting uranium and plutonium from nitrate (B79036) liquors in the nuclear industry.
Amines, such as tridodecyl amine (TDA), are also employed, often in conjunction with phosphate-based extractants, to enhance the separation of specific components. asianpubs.org For instance, TDA has been used to remove iron impurities during the production of phosphoric acid. asianpubs.org Reactive extraction, where the extractant chemically reacts with the target compound, is another powerful technique. This method has been applied to recover various organic acids from fermentation broths. researchgate.net
The following table details examples of phosphate-based extraction systems.
| Extraction System | Target Compound | Application |
| Tri-n-butyl phosphate (TBP) in Kerosene | Uranium, Plutonium | Nuclear fuel reprocessing. |
| Tri-n-butyl phosphate (TBP) in various diluents | Acrylic Acid, Glycolic Acid | Recovery of organic acids from aqueous solutions. researchgate.netacs.org |
| Tridodecyl amine (TDA) in Xylene | Iron (Fe³⁺) | Purification of wet-process phosphoric acid. asianpubs.org |
Bio-inspired and Biomimetic Materials
The role of phosphate in biological systems, particularly in the structure of bone and cell membranes, has inspired the development of advanced biomaterials for medical and environmental applications.
Engineering of Artificial Cell Scaffolds
Calcium phosphate-based materials, such as hydroxyapatite (B223615) and tricalcium phosphate (TCP), are widely used in bone tissue engineering due to their chemical similarity to the mineral component of natural bone. mdpi.commdpi.com These materials are biocompatible, osteoconductive, and can be fabricated into porous scaffolds that support cell attachment, proliferation, and differentiation. nih.govnih.gov
The design of these scaffolds often involves creating a hierarchical porous structure that mimics the architecture of natural bone, facilitating nutrient transport and tissue ingrowth. mdpi.comnih.gov Advanced fabrication techniques like 3D printing allow for the precise control of scaffold geometry and porosity. nih.gov
Composite scaffolds, combining calcium phosphate with polymers like collagen or alginate, are also being developed to enhance mechanical properties and biological performance. nih.govnih.govresearchgate.net For instance, incorporating collagen into a calcium phosphate scaffold can improve its flexibility and cell viability. nih.gov These biomimetic scaffolds hold great promise for regenerating bone tissue lost due to injury or disease. mdpi.comfrontiersin.org
The table below presents different types of phosphate-based scaffolds for bone regeneration.
| Scaffold Material | Key Properties | Fabrication Techniques |
| Beta-tricalcium phosphate (β-TCP) | Biodegradable, osteoconductive. mdpi.comnih.gov | Lyophilization, 3D printing. nih.govnih.gov |
| Hydroxyapatite (HA) | Biocompatible, similar to natural bone mineral. mdpi.comfrontiersin.org | Sintering, 3D printing. nih.govfrontiersin.org |
| Calcium Phosphate-Collagen Composite | Enhanced mechanical strength and biocompatibility. nih.gov | 3D printing, dehydrothermal processing. nih.govnih.gov |
| Calcium Phosphate-Alginate Composite | Porous structure for cell delivery and tissue engineering. researchgate.net | Ionic crosslinking, freeze-drying. researchgate.netmdpi.com |
Phosphate-Modified Materials for Environmental Applications (e.g., nutrient recovery)
The increasing concern over nutrient pollution, particularly from phosphorus in wastewater, has driven the development of technologies for phosphorus removal and recovery. acs.orgunep.org Recovering phosphorus is not only environmentally beneficial but also contributes to a circular economy, as phosphate is a finite resource essential for agriculture. unep.orgwaterworld.com
One common method for phosphorus recovery is the precipitation of struvite (magnesium ammonium (B1175870) phosphate) from wastewater. waterworld.comhazenandsawyer.com This process creates a slow-release fertilizer, effectively recycling a valuable nutrient. waterworld.com
Adsorption using phosphate-modified materials is another promising approach. Materials with high surface area and an affinity for phosphate ions can be used to capture phosphorus from water. uts.edu.au For instance, hybrid anion exchange (HAIX) resins, which consist of a polymeric base with dispersed iron hydroxide (B78521) nanoparticles, have shown high efficiency in removing phosphorus from various wastewater streams. watereurope.eu The captured phosphorus can then be recovered from the saturated resin. watereurope.eu
The following table outlines technologies for phosphate recovery from wastewater.
| Technology | Principle | Recovered Product |
| Struvite Precipitation | Chemical precipitation of magnesium ammonium phosphate. waterworld.comhazenandsawyer.com | Struvite (slow-release fertilizer). waterworld.com |
| Adsorption on Hybrid Anion Exchange (HAIX) Resin | Adsorption of phosphate onto iron hydroxide nanoparticles within a resin. watereurope.eu | Concentrated phosphate solution (after regeneration). watereurope.eu |
| Chemical Precipitation with Metal Salts | Reaction of soluble phosphate with alum or ferric chloride to form solid precipitates. pca.state.mn.us | Metal phosphate sludge. pca.state.mn.us |
| Biological Phosphorus Removal | Accumulation of phosphorus by specific microorganisms in activated sludge. sigmadafclarifiers.com | Phosphorus-rich biomass. sigmadafclarifiers.com |
Theoretical and Computational Investigations of Tridocosyl Phosphate
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. frontiersin.org These simulations can provide detailed information on the conformational dynamics, self-assembly processes, and interactions of molecules over time. nih.gov
Modeling of Self-Assembly Processes
The self-assembly of amphiphilic molecules, which contain both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts, is a key area of research. MD simulations can model how these molecules spontaneously form ordered structures, such as micelles or bilayers, in a solution. nih.gov For long-chain phosphate (B84403) molecules, it would be expected that the hydrophobic docosyl chains would aggregate to minimize contact with a polar solvent, while the polar phosphate head groups would orient towards the solvent. However, no specific MD studies modeling the self-assembly of Tridocosyl phosphate have been published.
Simulation of Interfacial Interactions and Phase Behavior
Simulations of interfacial interactions focus on the behavior of molecules at the boundary between two different phases, such as a liquid and a solid surface or a liquid and a gas. rsc.org These simulations are crucial for understanding properties like surface tension and adhesion. The phase behavior of a compound, including transitions between solid, liquid, and gaseous states, can also be investigated using MD simulations by observing changes in molecular arrangement and dynamics with temperature and pressure. arxiv.org For this compound, such simulations could elucidate how it interacts with various surfaces and how its physical state changes under different conditions, but this research has not been conducted.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. mdpi.commpg.de
Electronic Structure Analysis and Reactivity Prediction
This type of analysis provides insights into the distribution of electrons within a molecule, which governs its chemical properties and reactivity. kuleuven.be By calculating properties such as molecular orbital energies, electron density, and electrostatic potential, researchers can predict how a molecule like this compound might behave in a chemical reaction. researchgate.net For instance, the phosphate group is expected to be the primary site for nucleophilic or electrophilic attack. Despite the potential for such studies, the electronic structure of this compound has not been specifically analyzed in published literature.
Reaction Pathway Prediction for Synthetic Methodologies
Quantum chemical calculations can be used to model the step-by-step mechanism of chemical reactions, helping to predict the most likely pathways for the synthesis of a target molecule. escholarship.orgsemanticscholar.orgnih.gov This involves calculating the energies of reactants, transition states, and products to determine the feasibility and efficiency of a synthetic route. For example, the Atherton-Todd reaction is a common method for forming phosphate esters, and its mechanism can be studied computationally. beilstein-journals.org However, specific reaction pathway predictions for the synthesis of this compound are not available in the scientific literature.
Coarse-Grained Modeling of Complex this compound Systems
Coarse-grained (CG) modeling is a simulation technique that simplifies molecular representations by grouping atoms into larger "beads." nih.govnumberanalytics.com This approach reduces the computational cost, allowing for the simulation of larger systems over longer timescales than is possible with all-atom MD. rsc.org CG models are particularly useful for studying large-scale phenomena like the formation of membranes, vesicles, or other complex assemblies. mdpi.comresearchgate.net A CG model of this compound would likely represent the three long docosyl chains and the phosphate head group as a few interacting beads. This would enable the study of the collective behavior of many this compound molecules, such as their formation of lamellar phases or other complex structures. To date, no such coarse-grained models for this compound have been developed or reported.
Predictive Modeling for Material Properties and Functional Performance
The investigation of this compound's material properties and functional performance is significantly enhanced through the application of theoretical and computational predictive modeling. These in silico approaches allow for the estimation of various physical, chemical, and performance-related characteristics, reducing the need for extensive and time-consuming empirical testing. By leveraging computational models, researchers can screen potential applications and optimize molecular structures for desired outcomes.
Predictive models for long-chain alkyl phosphates, such as this compound, often employ techniques like artificial neural networks (ANN), adaptive neuro-fuzzy inference systems (ANFIS), and Gaussian process regression (GPR). researchgate.netchemrxiv.org These models are trained on datasets of known compounds to establish relationships between molecular descriptors and macroscopic properties. For instance, a model could be developed to predict the flame retardant efficacy of a series of alkyl phosphates by correlating molecular features with experimental data on limiting oxygen index (LOI). researchgate.net
Illustrative Predictive Model Performance for Alkyl Phosphates
To demonstrate the potential of these predictive models, the following table illustrates the typical performance metrics for models developed for similar alkyl phosphate compounds. The reliability of these models is often assessed using statistical measures such as the coefficient of determination (R²), root mean square error (RMSE), and mean absolute percentage error (MAPE). researchgate.net A higher R² value (closer to 1) and lower RMSE and MAPE values indicate a more accurate and reliable model.
Table 1: Illustrative Performance of Predictive Models for Alkyl Phosphate Properties This table is a representative example based on modeling studies of similar compounds and does not represent actual data for this compound.
| Predictive Model | Target Property | R² (Coefficient of Determination) | RMSE (Root Mean Square Error) | MAPE (Mean Absolute Percentage Error) |
|---|---|---|---|---|
| ANFIS-SC | Limiting Oxygen Index | 0.98 | 0.25 | 0.5% |
| ANN | Yield Strength | 0.95 | 15.2 | 2.1% |
The data in Table 1, while not specific to this compound, showcases the high degree of accuracy that can be achieved with modern predictive modeling techniques for related compounds. researchgate.netchemrxiv.org
Detailed Research Findings from Analogous Systems
Research into other long-chain alkyl compounds provides a framework for the types of properties of this compound that could be predicted. For instance, studies on the thermophysical properties of mixtures containing tributyl phosphate have successfully used models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to predict thermodynamic behaviors. acs.org This approach utilizes parameters derived from Density Functional Theory (DFT) calculations to forecast properties such as density and how they are influenced by factors like the length of the alkyl chain and temperature. acs.org
Similarly, predictive models have been developed to understand the partitioning behavior of per- and poly-alkyl substances (PFAS), which share some structural similarities with this compound. chemrxiv.org These models use multivariate linear regression to predict the distribution coefficient (log Kd) based on Abraham's solvation parameters, which quantify intermolecular interactions. chemrxiv.org Such an approach could be adapted to predict how this compound might interact with and distribute between different phases, a crucial factor in applications like extraction or surface coating.
The functional performance of this compound in specific applications can also be modeled. For example, in the context of flame retardants, models can predict the limiting oxygen index (LOI) value based on the molecular structure. researchgate.net For applications in industrial lubrication or as a component in hydraulic fluids, computational fluid dynamics (CFD) could be coupled with property predictions to simulate performance under various operating conditions. The viscosity of alkyl phosphates and their aqueous mixtures has been a subject of study, and predictive methods can be applied to estimate these values for this compound. acs.org
The retention behavior of alkyl phosphates in chromatographic systems has also been a focus of research, which is important for quality control and analysis. researchgate.net However, it has been noted that the interaction between some alkyl phosphates and certain analytical columns can complicate the prediction of their retention properties. researchgate.net
By applying these diverse modeling techniques, a comprehensive theoretical understanding of this compound's material properties and functional performance can be established, guiding experimental work and accelerating the development of new applications.
Advanced Analytical Methodologies for Tridocosyl Phosphate Characterization
Spectroscopic Techniques
Spectroscopy is a cornerstone in the analysis of molecular compounds, providing detailed information on structure, functional groups, and purity.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P-NMR, ¹³C-NMR for structural dynamics)
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the structural elucidation of organophosphorus compounds. cwejournal.orgresearchgate.net For tridocosyl phosphate (B84403), both ³¹P and ¹³C NMR provide critical and complementary information.
³¹P-NMR Spectroscopy: The ³¹P nucleus, with 100% natural abundance and a wide chemical shift range, offers high sensitivity for analyzing phosphorus-containing compounds. mdpi.com In a proton-decoupled ³¹P NMR spectrum, tridocosyl phosphate would exhibit a single, sharp resonance, confirming the presence of a single phosphorus environment. huji.ac.il The chemical shift of this peak is indicative of the phosphate ester bonding. For trialkyl phosphates, the signal typically appears in a specific region of the spectrum. youtube.com Quantitative ³¹P NMR (qNMR) can also be employed to determine the purity of the compound with high accuracy, often using an internal standard. mdpi.com The technique is valuable for studying the hydrolysis of phosphate esters by monitoring changes in the phosphorus chemical environment over time. mdpi.com
¹³C-NMR Spectroscopy: ¹³C-NMR is essential for characterizing the three long docosyl (C22) alkyl chains. The spectrum would show distinct signals corresponding to the different carbon atoms in the chain, from the carbon atom alpha to the phosphate oxygen (α-CH₂) to the terminal methyl group (ω-CH₃). Solid-state Cross-Polarization/Magic Angle Spinning (CP/MAS) ¹³C NMR can be used to study the conformation and mobility of the alkyl chains in solid or aggregated states. cdnsciencepub.com For example, in long-chain alkyl systems, chemical shifts around 30-33 ppm are attributed to interior methylene (B1212753) carbons, with variations indicating different conformations (e.g., trans vs. gauche). researchgate.netusask.ca Dipolar-dephased (DD) spectra can further distinguish between carbons with C-H bonds and quaternary carbons, and also provide insights into molecular motion. cdnsciencepub.com
| NMR Technique | Analyte/Analogue | Key Findings & Observations | Citation(s) |
| ³¹P-NMR | Organophosphate Esters | Wide chemical shift range allows for excellent signal separation. Chemical shifts are sensitive to bonding and electronic environment. | mdpi.comhuji.ac.il |
| ³¹P-NMR | Isopentenyl Diphosphate | Two-bond P-P coupling (²JP-P) of ~20 Hz observed between adjacent phosphate groups. | libretexts.org |
| ¹³C-NMR | Long-Chain Alkyl Amines | Chemical shifts in the range of 32–34 ppm are due to interior methylene carbons in an all-trans conformation. | researchgate.net |
| Solid-State ¹³C-NMR | Aquatic Plant Biomass | O-alkyl carbons (carbohydrates) are predominant, with signals around 65-90 ppm. Non-polar alkyl-C signals appear at 0-50 ppm. | usask.causask.ca |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local environment. nih.gov These methods are complementary and their combined use allows for a more complete structural characterization. spectroscopyonline.com
FT-IR Spectroscopy: FT-IR is highly sensitive to asymmetric vibrations and polar functional groups. For this compound, the FT-IR spectrum is dominated by characteristic absorptions from the phosphate group and the long alkyl chains. Key expected vibrational bands include:
P=O Stretch: A strong absorption band typically found around 1260 cm⁻¹. This band is a hallmark of phosphate esters.
C-O-P Vibrations: Strong bands in the 1000-1050 cm⁻¹ region are characteristic of the P-O-C ester linkages.
C-H Stretches: Intense bands in the 2850-2960 cm⁻¹ region corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the docosyl chains.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds, making it ideal for analyzing the hydrocarbon backbone of this compound. While the P=O stretch is also Raman active, the C-H and C-C stretching regions are often more prominent than in FT-IR. Raman microscopy can provide high spatial resolution, enabling the study of the compound's distribution in heterogeneous systems. spectroscopyonline.comamericanpharmaceuticalreview.com Differences in band positions and shapes between FT-IR and Raman spectra can reveal information about molecular symmetry and intermolecular interactions. americanpharmaceuticalreview.com
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Significance | Citation(s) |
| P=O Stretch | FT-IR | ~1260 | Characteristic of the phosphoryl group. | vulcanchem.com |
| C-O-P Stretch | FT-IR | ~1040 | Confirms the phosphate ester linkage. | vulcanchem.com |
| C-H Stretches | FT-IR/Raman | 2850 - 2960 | Indicates the presence of long alkyl (docosyl) chains. | americanpharmaceuticalreview.com |
| PO₄³⁻ Symmetric Stretch | Raman | ~950 - 960 | Strong, sharp band characteristic of the phosphate group in mineral and aqueous systems. | spectroscopyonline.comresearchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Purity Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and verifying its elemental composition with high accuracy. cwejournal.orgresearchgate.net For a large, non-volatile molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are employed.
In a typical analysis, ESI-MS would be used to generate protonated molecular ions [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) analyzer, can measure the mass-to-charge ratio (m/z) with enough precision to confirm the molecular formula (C₆₆H₁₃₅O₄P). For the related compound, tridodecyl phosphate (C₃₆H₇₅O₄P), ESI-MS analysis shows a dominant [M+H]⁺ peak at m/z 603.5. vulcanchem.com A similar approach would be used for this compound, with an expected [M+H]⁺ peak at m/z 1024.0. The technique is also used to identify impurities and degradation products. acs.org
Scattering and Diffraction Techniques
These techniques are vital for analyzing the long-range order and structure of materials in the solid or liquid crystalline state.
X-ray Diffraction (XRD) for Crystalline and Liquid Crystalline Structures
X-ray Diffraction (XRD) is the definitive method for investigating the crystalline structure of materials. nih.govtandfonline.com For long-chain amphiphilic molecules like phosphate esters, XRD is crucial for characterizing their self-assembled structures, such as lamellar (layered) phases. researchgate.net
Powder XRD analysis of this compound would reveal information about its packing arrangement in the solid state. The presence of sharp diffraction peaks would indicate a well-ordered crystalline structure, while broad halos would suggest an amorphous or disordered state. For lamellar structures, a series of low-angle diffraction peaks can be used to calculate the interlayer or basal spacing (d-spacing), which corresponds to the thickness of the molecular layers. google.com This spacing is directly related to the length of the docosyl chains and their tilt angle relative to the layer plane. Studies on related calcium dodecyl phosphate have shown how XRD can be used to track transformations between different crystalline phases. nih.govtandfonline.com
Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS) for Nanoscale Structural Elucidation
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful, non-destructive techniques used to analyze the structure of materials at the nanoscale, typically in the range of 1 to 100 nanometers. epj-conferences.orgwikipedia.orgmalvernpanalytical.comcas.cn This size range makes them exceptionally well-suited for studying the self-assembled structures that this compound might form in solution, such as micelles, vesicles, or lamellar phases.
Small-Angle Neutron Scattering (SANS) is a complementary technique that involves scattering a beam of neutrons. wikipedia.orgepj-conferences.org A key advantage of SANS is its sensitivity to different isotopes, particularly hydrogen and deuterium (B1214612). wikipedia.org By selectively replacing hydrogen atoms with deuterium in the docosyl chains or the headgroup of this compound, a technique known as contrast variation can be employed. This allows specific parts of the molecule or complex to be highlighted or made "invisible" to the neutrons, providing unambiguous information about the internal structure of aggregates, such as the thickness of a lipid bilayer or the location of associated molecules. epj-conferences.orgnih.gov
| Technique | Principle | Information Obtained for this compound | Key Advantages |
|---|---|---|---|
| SAXS | Measures scattering of X-rays from electron density fluctuations. malvernpanalytical.comnih.gov | Overall size, shape, and long-range order of aggregates (e.g., micelles, vesicles). uni-bayreuth.demst.or.jp | High sensitivity to electron-rich phosphate groups. nih.gov |
| SANS | Measures scattering of neutrons from atomic nuclei. wikipedia.orgcas.cn | Internal structure of aggregates, component distribution, and bilayer thickness. epj-conferences.orgnih.gov | Ability to use isotopic labeling (contrast variation) to highlight specific molecular regions. wikipedia.orgnih.gov |
Advanced Microscopy
Advanced microscopy techniques provide direct visualization of the morphology and surface characteristics of materials at high resolution, offering insights that are complementary to the statistical data from scattering methods.
Electron Microscopy (TEM, SEM, Freeze-Fracture SEM) for Morphological Analysis
Electron microscopy (EM) utilizes a beam of electrons to generate images with much higher resolution than light microscopy, making it possible to visualize individual nanoparticles or molecular aggregates. nih.govmeasurlabs.com
Transmission Electron Microscopy (TEM) works by passing a beam of electrons through an ultra-thin sample. e3s-conferences.org It provides detailed information about the internal structure of objects. measurlabs.com For this compound, TEM could be used to visualize the size, shape, and lamellarity (number of layers) of vesicles or liposomes.
Freeze-Fracture SEM/TEM is a specialized sample preparation technique ideal for studying lipid assemblies. nih.gov The sample is rapidly frozen and then fractured. numberanalytics.com The fracture plane often follows the path of least resistance, which in lipid systems is typically between the two leaflets of a bilayer. numberanalytics.comncsu.edu This exposes the internal faces of the membrane, revealing features like the arrangement of embedded particles. A replica of this fractured surface is then coated with metal and imaged by TEM or SEM. ncsu.eduletstalkacademy.com This method would be invaluable for visualizing the internal organization of this compound bilayers or other complex phases. nih.govresearchgate.net
| Microscopy Technique | Primary Information | Application to this compound Analysis |
|---|---|---|
| TEM | High-resolution internal structure and morphology. e3s-conferences.orgslideshare.net | Visualize the size, shape, and number of layers in vesicles or liposomes. |
| SEM | Surface topography and morphology. e3s-conferences.orgslideshare.net | Characterize the surface of solid-state crystals or large aggregates. |
| Freeze-Fracture SEM/TEM | Internal structure of fractured lipid assemblies. nih.govncsu.edu | Reveal the internal organization of bilayers and other complex phases. nih.govnumberanalytics.com |
Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties
Atomic Force Microscopy (AFM) is a scanning probe technique that generates a 3D profile of a surface with extremely high resolution, down to the nanometer scale. measurlabs.comwikipedia.org It works by scanning a sharp tip attached to a cantilever across the sample surface; the forces between the tip and the sample cause the cantilever to deflect, which is measured to create the image. anton-paar.com
Unlike electron microscopy, AFM does not require a vacuum and can operate in air or liquid, making it suitable for studying samples under more physiological conditions. anton-paar.comuvsq.fr For this compound, AFM could be used to:
Image layers or patches of the lipid deposited on a flat substrate, revealing details about molecular packing and the height of bilayers.
Measure nanomechanical properties, such as the stiffness (Young's modulus) and adhesion of this compound assemblies, by performing force spectroscopy. anton-paar.comuvsq.fr This involves pressing the tip into the sample and recording the force as a function of distance. anton-paar.com
| AFM Capability | Description | Relevance to this compound |
|---|---|---|
| Topographic Imaging | Generates high-resolution 3D images of the sample surface. measurlabs.comwikipedia.org | Visualize molecular packing, surface defects, and the structure of self-assembled monolayers or bilayers. |
| Force Spectroscopy | Measures the interaction forces between the tip and the sample to determine mechanical properties. anton-paar.com | Quantify the stiffness, elasticity, and adhesion of this compound films or vesicles. uvsq.fr |
| Liquid Environment Operation | Can perform analysis in a liquid medium. uvsq.fr | Allows for the study of this compound structures in aqueous buffers, mimicking biological conditions. |
Chromatographic and Separation Techniques
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its derivatives, such as stereoisomers or polymeric adducts.
High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify each component in a mixture. cdc.gov For a synthesized compound like this compound, HPLC is critical for determining its purity by separating it from any unreacted starting materials or byproducts.
Furthermore, if the synthesis of this compound results in the formation of stereoisomers (enantiomers or diastereomers), HPLC is a key tool for their separation. googleapis.com Since diastereomers have different physical properties, they can often be separated on a standard (achiral) HPLC column. nih.govresearchgate.net In cases of enantiomers, a chiral stationary phase (CSP) or a chiral mobile phase additive is typically required to achieve separation. ppj.org.lyjapsonline.com The ability to isolate and quantify specific stereoisomers is crucial, as different isomers can have distinct biological activities.
| Analysis Goal | HPLC Approach | Typical Column/Mobile Phase | Detection Method |
|---|---|---|---|
| Purity Assessment | Reversed-phase or normal-phase chromatography to separate the main compound from impurities. | Reversed-Phase: C18 or C8 column with a gradient of water/acetonitrile or methanol. | UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). |
| Diastereomer Separation | Chromatography on an achiral column, exploiting the different physical properties of diastereomers. nih.govresearchgate.net | Silica (normal-phase) or C18 (reversed-phase) column. nih.govresearchgate.net | UV, ELSD, or MS. |
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution of Polymeric Adducts
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique that separates molecules based on their size (hydrodynamic volume) in solution. intertek.comwarwick.ac.uk It is the primary method for determining the molecular weight and molecular weight distribution of polymers. warwick.ac.uklcms.cz
If this compound is used to create polymeric adducts (for example, by attaching it to a polymer backbone), GPC is essential for characterizing the resulting product. The analysis would separate the larger polymer-lipid conjugate from smaller, unreacted this compound molecules. By comparing the retention time to a set of polymer standards, GPC can determine key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which describes the breadth of the molecular weight distribution. lcms.cz
| Parameter | Description | Information Provided by GPC |
|---|---|---|
| Molecular Weight Averages (Mw, Mn) | Statistical averages of the molecular weights in a polymer sample. lcms.cz | Confirms the successful conjugation of this compound to a polymer and quantifies the size of the adduct. |
| Polydispersity Index (PDI) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. lcms.cz | Measures the uniformity of the polymeric adducts. A PDI close to 1.0 indicates a very uniform population. |
| Purity of Polymeric Adduct | Separation of the final product from unreacted starting materials. intertek.com | Shows distinct peaks for the polymer-lipid conjugate versus any remaining free this compound or polymer. |
Future Research Directions and Unexplored Avenues in Tridocosyl Phosphate Chemistry
Integration with Emerging Technologies and Platforms
The study of complex lipids and amphiphiles has been revolutionized by emerging technologies that allow for high-throughput analysis and detailed characterization. nih.govnih.gov The integration of tridocosyl phosphate (B84403) research with these platforms is a crucial next step.
High-Throughput Screening (HTS): HTS platforms could be employed to rapidly screen libraries of tridocosyl phosphate analogues for specific properties. For instance, variations in the phosphate linkage or the inclusion of functional groups on the alkyl chains could be systematically evaluated for their effects on self-assembly, lubrication, or interaction with biological membranes.
Advanced Analytical Techniques: The application of modern analytical methods is essential for a deeper understanding of this compound systems. Technologies like advanced mass spectrometry can provide detailed structural information and help identify new organophosphate triesters. nih.govresearchgate.net Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS) could be adapted to non-invasively study the behavior of this compound in complex matrices or as a component of delivery systems in vivo. nih.gov
Microfluidics and Lab-on-a-Chip: Microfluidic devices offer precise control over experimental conditions and are ideal for studying the self-assembly of amphiphiles like this compound into structures such as liposomes or micelles. These platforms would allow researchers to investigate the kinetics of assembly and the influence of various physicochemical parameters in a controlled, miniaturized environment.
Table 1: Potential Applications of Emerging Technologies in this compound Research
| Technology | Potential Application for this compound | Research Focus |
| High-Throughput Screening (HTS) | Rapidly screen libraries of derivatives for desired properties. | Structure-activity relationship, material discovery. |
| Advanced Mass Spectrometry | Detailed structural characterization and identification. | Structural elucidation, impurity profiling. |
| MRI / MRS | Non-invasive imaging of assemblies in complex systems. | In vivo behavior, formulation stability. |
| Microfluidics | Controlled study of self-assembly dynamics. | Vesicle/micelle formation kinetics, phase behavior. |
Novel Functionalization and Bioconjugation Strategies
The versatility of this compound can be vastly expanded by developing novel strategies for its chemical modification and conjugation to other molecules. nih.govacs.org Such strategies can impart new functionalities, turning a relatively simple lipid into a sophisticated tool for biological or material applications.
Click Chemistry: Techniques like Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are powerful methods for bioconjugation. google.com Future research could focus on synthesizing this compound analogues bearing azide (B81097) or alkyne handles. These "clickable" lipids could then be efficiently conjugated to proteins, peptides, fluorescent dyes, or drugs, creating targeted delivery systems or advanced molecular probes. nih.govgoogle.com
Esterification and Amide Coupling: The phosphate backbone or the termini of the alkyl chains could be functionalized through esterification or amide bond formation. mdpi.commdpi.com For example, conjugating this compound to polyunsaturated fatty acids (PUFAs) or other bioactive lipids could yield novel bioconjugates with synergistic effects. mdpi.com
Enzymatic Modification: Exploring the use of enzymes, such as lipases or phosphatases under specific conditions, could offer a highly selective and green method for modifying this compound. This could enable the synthesis of complex structures that are difficult to achieve through traditional chemical methods.
Advanced Multiscale Modeling Approaches for Complex Assemblies
Computational modeling is an indispensable tool for understanding the behavior of complex molecular systems from the atomic to the mesoscale. researchgate.net Applying advanced modeling techniques to this compound can provide insights that are difficult to obtain experimentally. nih.gov
All-Atom (AA) Molecular Dynamics (MD): AA simulations can provide a highly detailed picture of the conformational dynamics of a single this compound molecule and its interactions with solvents or other molecules. These simulations are crucial for understanding the fundamental forces driving self-assembly. nih.gov
Coarse-Graining (CG) Simulations: Due to the large size and slow dynamics of systems involving long-chain lipids, CG models are essential. nih.govacs.org In a CG approach, groups of atoms are represented as single "beads," allowing for simulations of larger systems (e.g., membranes, vesicles) over longer timescales (microseconds to milliseconds). acs.org This is critical for studying phenomena like vesicle formation, membrane fusion, and interactions with proteins. nih.govnih.gov
Bridging Scales: A key future direction is the use of multiscale modeling, where information from detailed AA simulations is used to parameterize more efficient CG models. nih.govaimspress.com This hierarchical approach allows researchers to model how molecular-level details influence macroscopic properties of this compound assemblies.
Table 2: Multiscale Modeling Techniques for this compound Systems
| Modeling Level | Focus | Key Questions to Address |
| All-Atom (AA) | Detailed molecular interactions, conformational flexibility. | What are the preferred conformations of the alkyl chains? How does it interact with water molecules? |
| Coarse-Grained (CG) | Large-scale assembly, membrane dynamics, phase transitions. | How do this compound molecules self-assemble into vesicles or other structures? What are the mechanical properties of these assemblies? |
| Multiscale | Linking molecular details to macroscopic behavior. | How do changes in molecular structure affect the stability and permeability of a this compound membrane? |
Sustainable Synthesis and Application Development
The principles of green chemistry are increasingly important in chemical manufacturing. researchgate.netrsc.org Future research on this compound should prioritize the development of sustainable synthetic routes and applications that leverage its unique properties for environmental benefit.
Green Synthesis Routes: Research should move away from traditional methods that may use hazardous reagents or solvents. Potential avenues include:
Solvent-Free Synthesis: Designing solvent-free reaction conditions, for example by using mechanochemistry (ball-milling) to directly react docosanol with a phosphorus source like phosphorus pentoxide or polyphosphoric acid. researchgate.netnih.gov
Renewable Feedstocks: Utilizing docosanol derived from renewable plant sources as the starting material.
Catalytic Processes: Developing efficient catalytic systems that minimize waste and energy consumption for the phosphorylation reaction. mdpi.com
Sustainable Applications: The high hydrophobicity and stability of this compound make it a candidate for environmentally friendly applications. This could include its use as a biodegradable and low-toxicity component in lubricants, as a release agent for paper coatings to replace persistent silicones, or as a hydrophobic surface modifier for materials. ncsu.edu
Addressing Fundamental Research Challenges in this compound Systems
Despite the potential, many fundamental questions regarding the chemistry and physics of this compound remain unanswered. Addressing these challenges is essential for building a solid foundation for future applications. nih.gov
Phase Behavior and Self-Assembly: A primary challenge is to comprehensively map the phase diagram of this compound in different solvents and as part of mixed lipid systems. Key questions include: What is its critical micelle concentration (CMC)? researchgate.net Under what conditions does it form lamellar, hexagonal, or cubic phases? How does the triple-chain structure influence membrane curvature and stability compared to more common di-acyl phospholipids (B1166683)?
Interfacial Properties: The behavior of this compound at interfaces (e.g., oil-water, air-water) is largely unexplored. Understanding its surface activity and how it organizes at interfaces is crucial for applications in emulsification, foaming, and surface coating.
Chemical Stability and Degradation: While organophosphates can be very stable, their hydrolysis is a complex process. rsc.orgnih.gov A fundamental investigation into the hydrolysis mechanism of this compound under various pH and temperature conditions is needed. This is critical for determining its environmental fate and its stability in formulated products. The degradation pathways, whether through enzymatic action or abiotic processes, need to be elucidated. taylorfrancis.com
Interaction with Biomolecules: If considered for any biological application, its interaction with proteins and other biological macromolecules must be studied. Does it passively incorporate into cell membranes, or does it induce specific structural changes or cellular responses? Many questions in phospholipid biochemistry, such as the regulation of lipid content and topography in membranes, remain open and could be explored in the context of synthetic lipids like this compound. nih.gov
Q & A
Basic: What spectroscopic techniques are recommended for structural characterization of tridocosyl phosphate?
To confirm the structural integrity of this compound, Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are critical. FTIR identifies functional groups (e.g., P=O stretching at ~1250 cm⁻¹ and P-O-C vibrations), while ³¹P NMR resolves phosphate-specific chemical shifts (typically 0–5 ppm for organophosphates). For purity assessment, pair these with high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate. Calibrate instruments with certified reference materials and validate peaks using retention time matching and spiking experiments .
Basic: How can researchers establish a reliable calibration curve for quantifying this compound via UV-Vis spectrophotometry?
Prepare standard solutions (e.g., 0.1–10 µg/mL) in a solvent compatible with this compound (e.g., hexane or chloroform).
Measure absorbance at the λmax (determined via wavelength scan, typically ~210 nm for phosphate esters).
Plot absorbance vs. concentration using Microsoft Excel ; apply LINEST function to calculate slope, intercept, and R².
Validate linearity (R² ≥ 0.995) and include a blank correction .
Analyze unknowns in triplicate and calculate concentrations using the regression equation.
Note : Ionic strength and pH variations may affect absorbance; pre-test these parameters using methods described in phosphate analysis protocols .
Advanced: How to resolve discrepancies in reported thermal stability data for this compound?
Discrepancies often arise from differences in heating rates , atmosphere control (N₂ vs. air), or sample purity . To reconcile conflicting
Conduct thermogravimetric analysis (TGA) under standardized conditions (e.g., 10°C/min in N₂).
Compare decomposition onset temperatures across studies, accounting for impurities (validate via HPLC).
Perform kinetic analysis (e.g., Flynn-Wall-Ozawa method) to calculate activation energy (Ea) and identify degradation mechanisms.
Use principal component analysis (PCA) to isolate variables (e.g., moisture content, solvent residues) contributing to variability .
Advanced: What experimental design optimizes the study of this compound-lipid bilayer interactions?
Model System : Use phosphatidylcholine liposomes (prepared via thin-film hydration) as bilayer mimics.
Incubation : Mix this compound with liposomes at varying molar ratios (e.g., 1:100 to 1:10) in PBS (pH 7.4).
Analysis :
- Dynamic light scattering (DLS) for size changes.
- Fluorescence anisotropy with diphenylhexatriene (DPH) probes to assess membrane fluidity.
- Differential scanning calorimetry (DSC) to monitor phase transition perturbations.
Controls : Include untreated liposomes and a reference compound (e.g., cholesterol).
Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare means across treatments .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood for weighing and solution preparation.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Exposure response : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical evaluation.
- Documentation : Maintain safety data sheets (SDS) and train personnel on MEDITEXT®-style acute exposure guidelines .
Advanced: How can researchers address batch-to-batch variability in this compound’s physicochemical properties?
Supplier audit : Source material from vendors with ISO-certified quality control (e.g., Sigma-Aldrich).
Batch testing : Characterize each batch via:
- Melting point (DSC).
- Elemental analysis (C, H, P %).
- Residual solvent analysis (GC-MS).
Stability studies : Store batches under accelerated conditions (40°C/75% RH) and monitor degradation via HPLC.
Multivariate regression to correlate impurities (e.g., residual docosanol) with property shifts .
Advanced: What statistical methods are robust for analyzing contradictory environmental persistence data for this compound?
Meta-analysis : Aggregate data from hydrolysis, photolysis, and biodegradation studies.
Cox proportional hazards model to assess degradation half-life (t½) dependencies (pH, temperature).
Bland-Altman plots to visualize agreement/disagreement between datasets.
Monte Carlo simulations to quantify uncertainty in persistence estimates.
Key variables : pH (test range 4–9), UV intensity (simulate sunlight with xenon lamps), and microbial activity (use OECD 301B ready biodegradability tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
